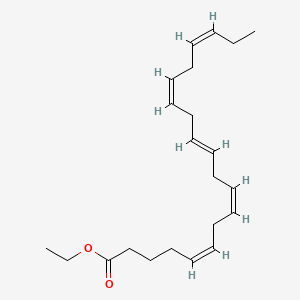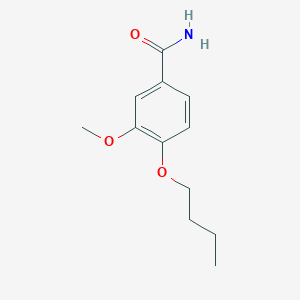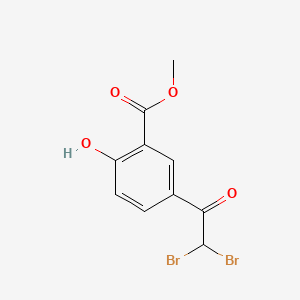
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters This compound is characterized by the presence of a dibromoacetyl group attached to a hydroxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate typically involves the bromination of a precursor compound. One common method is the selective α-bromination of an aralkyl ketone using phenyltrimethylammonium tribromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenyltrimethylammonium tribromide, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce different oxidized derivatives.
科学研究应用
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions.
相似化合物的比较
Similar Compounds
Methyl 4-(2,2-Dibromoacetyl)benzoate: Similar in structure but with the dibromoacetyl group attached to a different position on the benzoate ring.
2,2-Dibromo-2-cyanoacetamide: Another brominated compound with different functional groups and applications.
Uniqueness
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H8Br2O4 |
|---|---|
分子量 |
351.98 g/mol |
IUPAC 名称 |
methyl 5-(2,2-dibromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8Br2O4/c1-16-10(15)6-4-5(2-3-7(6)13)8(14)9(11)12/h2-4,9,13H,1H3 |
InChI 键 |
SLRXRMBUMQWPKO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




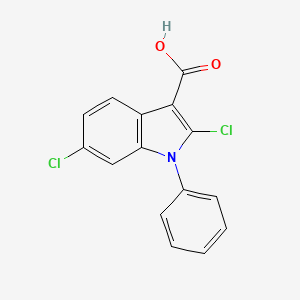
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
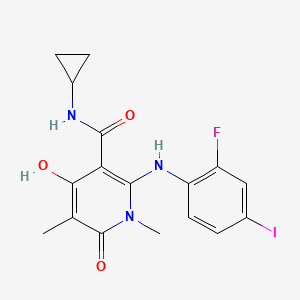

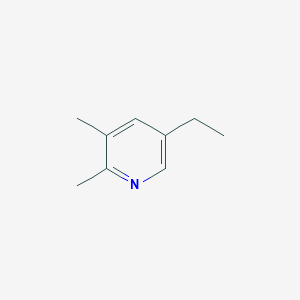
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
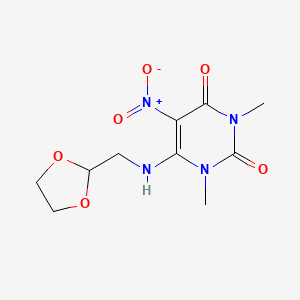
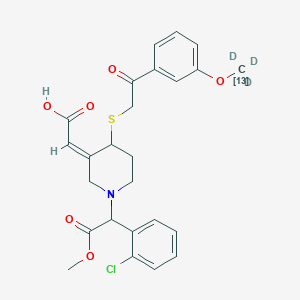
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
